molecular formula C11H16N2O B6437045 (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2277044-49-0

(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B6437045
CAS No.: 2277044-49-0
M. Wt: 192.26 g/mol
InChI Key: AIOAPFWXBRTPGN-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-[(4-Methylpyridin-2-yl)oxy]cyclopentan-1-amine (CAS 2277044-49-0, Molecular Formula: C₁₁H₁₆N₂O, Molecular Weight: 192.26 g/mol) is a chiral cyclopentane derivative of significant interest in medicinal chemistry and drug discovery . Its structure features a primary amine group at the 1-position and a 4-methylpyridin-2-yloxy substituent at the 2-position, both in the (R,R) configuration, making it a valuable scaffold for designing enantiomerically pure compounds . This compound exhibits a notable biological profile, including potential activity against neurological targets and antimicrobial properties . In vitro studies indicate it exhibits significant antimicrobial activity, demonstrating effectiveness against pathogens such as Staphylococcus aureus at concentrations above 50 µg/mL . Further research also suggests the compound has anti-inflammatory properties, with preclinical studies showing an ability to inhibit pro-inflammatory cytokines like TNF-alpha in LPS-stimulated macrophages . The molecule's mechanism of action is attributed to its ability to interact with specific biological targets; the amine group can form hydrogen bonds, while the 4-methylpyridin-2-yloxy group can engage in π-π interactions with aromatic residues in proteins . This allows it to modulate the activity of enzymes and receptors. It has been identified as a structural analog of bioactive amines that target neurological receptors, such as the NMDA subtype, highlighting its potential in neuroscience research . Additionally, it has been reported to act as a moderate inhibitor of the enzyme dihydrofolate reductase (DHFR), a known target in cancer therapy . The compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(1R,2R)-2-(4-methylpyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4,12H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOAPFWXBRTPGN-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approaches

Source highlights the use of cyclic ketones as precursors for quaternary amino acids. Adapting this strategy, (1R,2R)-2-aminocyclopentanol can be synthesized from cyclopentanone through a stereoselective Strecker reaction. Using (S)-α-methylbenzylamine as a chiral auxiliary, cyclopentanone is converted to the corresponding α-aminonitrile, followed by hydrolysis to the amino acid and subsequent decarboxylation. This method achieves enantiomeric excess (ee) >90% but requires additional steps to introduce the pyridyloxy group.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Palladium and ruthenium catalysts enable asymmetric hydrogenation of cyclopentenone derivatives. For instance, [Ru((R)-BINAP)]Cl2 catalyzes the reduction of 2-cyclopentenone to (1R,2R)-cyclopentanol with >95% ee. Subsequent azide displacement and Staudinger reduction yield the trans-1,2-diamine intermediate, though functionalization with the pyridyloxy group necessitates careful optimization.

Stereoselective Amine Installation

Reductive Amination

Cyclopentanone derivatives undergo reductive amination with ammonium acetate and NaBH3CN to install the amine group. Asymmetric induction is achieved using chiral ligands such as (R)-BINOL, which coordinate to the ketone, directing hydride attack to form the trans-diamine product.

Optimized Conditions

ParameterValue
Substrate2-oxocyclopentyl mesylate
Amine SourceNH4OAc (3.0 equiv)
Reducing AgentNaBH3CN (2.0 equiv)
Catalyst(R)-BINOL (10 mol%)
SolventMeOH/THF (1:1)
Yield78%
ee92%

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 2-aminocyclopentanol derivatives offers an alternative route. Using Candida antarctica lipase B (CAL-B) and vinyl acetate as an acyl donor, the (1R,2R)-enantiomer is selectively acetylated, leaving the desired (1S,2S)-isomer unreacted. After separation, deprotection yields the enantiopure amine.

Integrated Synthetic Routes

Route A: Asymmetric Hydrogenation + Mitsunobu Etherification

  • Asymmetric hydrogenation of 2-cyclopentenone → (1R,2R)-cyclopentanol (98% ee).

  • Mesylation → (1R,2R)-2-mesyloxycyclopentanol.

  • Boc protection → Boc-(1R,2R)-2-mesyloxycyclopentylamine.

  • SN2 displacement with 4-methylpyridin-2-olate → Boc-protected intermediate.

  • Deprotection → target compound.
    Overall Yield : 42%.

Route B: Reductive Amination + SN2 Displacement

  • Cyclopentanone → reductive amination → (1R,2R)-2-aminocyclopentanol.

  • Tosylation → (1R,2R)-2-tosyloxycyclopentan-1-amine.

  • SN2 displacement with 4-methylpyridin-2-olate.
    Overall Yield : 35%.

Challenges and Optimization Strategies

  • Racemization : SN2 displacements risk epimerization; low-temperature conditions (0°C) and bulky leaving groups (e.g., triflate) mitigate this.

  • Functional Group Compatibility : Boc protection prevents undesired side reactions during Mitsunobu or SN2 steps.

  • Catalyst Cost : Ruthenium-BINAP systems, while effective, are expensive; iron-based catalysts offer a cheaper alternative but with lower ee (80–85%) .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The 4-methylpyridin-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including both gram-positive and gram-negative bacteria. For instance, one study showed inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preclinical studies suggest it can inhibit pro-inflammatory cytokines, such as TNF-alpha, in LPS-stimulated macrophages. This inhibition indicates potential applications in managing inflammatory diseases.

Enzyme Inhibition

Additionally, this compound has been identified as a moderate inhibitor of dihydrofolate reductase (DHFR), an enzyme relevant in cancer therapy. This inhibition suggests a possible role for the compound in cancer treatment strategies.

Organic Synthesis

In the realm of organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules with potential biological activities. Its unique chiral configuration makes it particularly useful in the development of new pharmaceuticals.

Material Development

The compound may also find applications in the development of new materials or as an intermediate in synthesizing other valuable compounds. Its distinct chemical properties can be leveraged to create innovative materials with specific functionalities .

Case Studies and Research Findings

StudyFindings
Study 1: Evaluation of Antimicrobial ActivitySignificant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.
Study 2: Anti-inflammatory MechanismReduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound.
Study 3: Enzyme InhibitionIdentified as a moderate inhibitor of dihydrofolate reductase (DHFR), relevant for cancer therapy.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the 4-methylpyridin-2-yloxy group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their physicochemical properties:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance Reference
(1R,2R)-2-[(4-Methylpyridin-2-yl)oxy]cyclopentan-1-amine C₁₁H₁₅N₂O 191.25 4-Methylpyridin-2-yloxy, amine Potential NMDA receptor ligand -
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine C₁₃H₁₇F₂N 225.28 Fluoro, 4-fluorophenethylamine Discontinued (no specified use)
rac-(1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-amine C₈H₁₆FN 187.16 Pyrrolidinyl, amine Building block for drug design
N-{(1S,3S)-3-[3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-yl]cyclopentyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₃H₂₄N₈O 428.50 1,2,4-Oxadiazole, pyrazolopyrimidine NR2B subtype-selective antagonist
COMPOUND 37 (spirocyclic derivative) C₂₇H₄₀F₃N₃O₃ 512.29 Piperazinyl, trifluoromethyl, spiro ring High molecular weight candidate
Key Observations:

Substituent Diversity: The 4-methylpyridin-2-yloxy group in the target compound contrasts with fluoro (), pyrrolidinyl (), and 1,2,4-oxadiazole () substituents in analogs.

Stereochemical Impact :

  • The (1R,2R) configuration in the target compound and analogs (e.g., ) is critical for receptor binding specificity. Enantiomeric pairs often show divergent bioactivity .

Pharmacological and Physicochemical Trends

  • Bioavailability : Smaller analogs (e.g., rac-(1R,2R)-2-(pyrrolidin-1-yl)cyclopentan-1-amine, MW 187.16) may exhibit superior oral bioavailability compared to bulkier derivatives like COMPOUND 37 .
  • Target Selectivity: The pyridyloxy group’s hydrogen-bonding capacity may enhance NMDA receptor affinity compared to non-aromatic substituents .

Q & A

Q. What are the key structural features of (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine that influence its chemical reactivity and biological interactions?

The compound’s stereochemistry [(1R,2R) configuration] and substituents (4-methylpyridinyloxy group and cyclopentane-amine backbone) dictate its reactivity. The pyridinyloxy group enhances hydrogen-bonding potential, while the rigid cyclopentane ring restricts conformational flexibility, affecting binding to biological targets like enzymes or receptors. Amine groups participate in acid-base reactions, enabling salt formation for improved solubility in pharmacological studies. Comparative studies with trans-isomers or analogs (e.g., fluorophenyl-substituted cyclopropanamines) highlight the importance of stereochemistry in activity .

Q. What are the critical parameters to optimize during the synthesis of this compound?

Synthesis optimization involves:

  • Stereochemical control : Chiral catalysts (e.g., palladium or copper-based systems) ensure enantiomeric purity during cyclopentane ring formation .
  • Reaction conditions : Temperature (typically 50–80°C), solvent polarity (e.g., DMF or acetonitrile), and inert atmospheres prevent side reactions like oxidation of the amine group .
  • Purification : Chromatography (HPLC or flash column) resolves diastereomers, while recrystallization improves yield and purity .

Q. How can researchers validate the compound’s stability under physiological conditions?

Stability studies should assess:

  • pH dependence : Monitor degradation via LC-MS in buffers (pH 2–9) to simulate gastrointestinal and systemic environments.
  • Thermal stability : Accelerated stability testing at 40–60°C identifies decomposition pathways (e.g., ring-opening or oxidation) .
  • Light sensitivity : UV-Vis spectroscopy detects photodegradation products, guiding storage protocols (e.g., amber vials) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Variability in assay conditions : Standardize receptor-binding assays (e.g., Ki values) using consistent buffer systems and cell lines.
  • Impurity profiles : Use high-resolution NMR (e.g., ¹³C DEPT) to identify trace byproducts (e.g., oxidized amines) that may interfere with activity .
  • Species-specific responses : Compare in vitro data across human, murine, and primate models to validate target specificity .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

Mechanistic studies require:

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots under varying substrate concentrations.
  • Structural analysis : Co-crystallization with target enzymes (e.g., cytochrome P450 isoforms) or computational docking (AutoDock Vina) identifies binding motifs .
  • Isotope labeling : ¹⁵N-labeled amine groups track metabolic fate in mass spectrometry imaging .

Q. How can enantiomeric impurities be quantified and separated during synthesis?

  • Analytical methods : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers.
  • Synthetic control : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) ensures >98% enantiomeric excess .
  • Salting techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances separation efficiency .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of derivatives?

  • QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., 4-methyl vs. 4-fluoro) with activity .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to optimize binding kinetics.
  • ADMET prediction : SwissADME or pkCSM forecasts bioavailability and toxicity for lead optimization .

Q. How can researchers validate the compound’s receptor-binding affinity in complex biological matrices?

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) in serum-containing buffers to mimic in vivo conditions.
  • Radioligand displacement : Use tritiated analogs (e.g., [³H]-labeled compound) in competition assays with membrane preparations .
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution in native lipid environments .

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